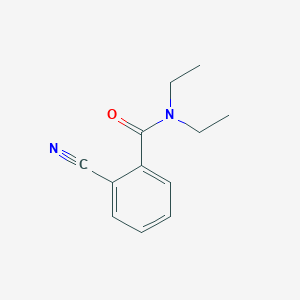

2-Cyano-N,N-diethylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Organic Synthesis

The benzamide moiety is a fundamental structural unit in organic chemistry, characterized by a carboxamide group attached to a benzene (B151609) ring. This scaffold is of immense importance and serves as a versatile building block in the synthesis of a wide array of organic compounds. fishersci.ca Benzamide derivatives are prevalent substructures in numerous pharmaceutical agents, demonstrating a broad spectrum of biological activities. sigmaaldrich.com These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties. chemicalbook.com

The prevalence of the benzamide core in medicinal chemistry is due in part to the amide bond's unique combination of stability and reactivity, which allows it to participate in crucial biological interactions, often mimicking peptide bonds. fishersci.ca Researchers have extensively explored the modification of the benzamide scaffold by introducing various substituents onto the aromatic ring or the amide nitrogen. chemicalbook.com These modifications can fine-tune the molecule's electronic, steric, and lipophilic properties, leading to optimized therapeutic agents. chemicalbook.com Consequently, the benzamide framework is a well-established and highly valued pharmacophore in modern drug discovery and development. chemicalbook.com

Strategic Importance of Cyano Functionality in Chemical Transformations

The cyano group (–C≡N), also known as a nitrile group, is an exceptionally versatile and valuable functional group in organic synthesis. bohrium.comnih.gov Its strategic importance stems from its unique electronic properties and its ability to be converted into a diverse range of other functional groups. bohrium.com The carbon-nitrogen triple bond creates a reactive site that can readily participate in various chemical transformations. sigmaaldrich.com

Contextualization of 2-Cyano-N,N-diethylbenzamide within Aromatic Amide Research

This compound is a specific chemical entity that incorporates the key features of both the benzamide scaffold and the cyano functional group. Its structure consists of a central benzene ring substituted with an N,N-diethylcarboxamide group and a cyano group located at the ortho (position 2) position relative to the amide. This particular spatial arrangement of functional groups suggests its potential as a specialized intermediate in organic synthesis.

The N,N-diethylamide portion of the molecule influences its physical properties, such as solubility and steric profile, while the aromatic ring provides a rigid core. The true synthetic versatility of the molecule, however, lies in the ortho-cyano group. This functionality serves as a chemical handle that can be transformed into other groups, as detailed previously. The proximity of the cyano group to the amide linkage may also introduce unique reactivity or conformational constraints that could be exploited in the synthesis of complex heterocyclic systems or other targeted molecules. While extensive research on this specific compound is not widely documented in public literature, its structure places it firmly within the class of substituted aromatic amides, where it represents a potentially valuable building block for chemical and pharmaceutical research.

Table 1: Predicted Physicochemical Properties of this compound Note: The following data are computationally predicted and have not been experimentally verified.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.25 g/mol |

| Topological Polar Surface Area | 44.1 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Structure

3D Structure

Properties

CAS No. |

26487-09-2 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-cyano-N,N-diethylbenzamide |

InChI |

InChI=1S/C12H14N2O/c1-3-14(4-2)12(15)11-8-6-5-7-10(11)9-13/h5-8H,3-4H2,1-2H3 |

InChI Key |

XOMKANZUMUDGKF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano N,n Diethylbenzamide and Congeners

Direct C(sp²)-H Cyanation Approaches to Benzamides

The direct introduction of a cyano group onto an aromatic ring through the activation of a carbon-hydrogen bond represents an efficient and atom-economical synthetic strategy. This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic arenes.

Ruthenium-Catalyzed C-H Cyanation of N,N-Diethylbenzamide Precursors

Ruthenium-based catalysts have proven effective for the direct cyanation of arenes that contain weakly coordinating amide groups. Research has demonstrated that a robust ruthenium(II) catalyst can achieve direct C(sp²)-H cyanation with high site-selectivity. nih.gov This transformation is facilitated by a carboxylate and exhibits a broad tolerance for various functional groups. nih.gov

The process typically involves a directing group, such as the N,N-diethylamide moiety, which positions the metal catalyst for ortho-C-H activation. Various cyanation agents can be employed in these reactions. One notable method utilizes N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the cyanide source. The proposed mechanism for this type of reaction involves the formation of a ruthenacycle intermediate, followed by reductive elimination to yield the cyanated product. nih.gov

Another ruthenium-catalyzed approach involves the oxidative cyanation of tertiary amines using sodium cyanide (NaCN) as the cyano source and molecular oxygen as the oxidant. nih.gov While this specific method is more commonly applied to N,N-dialkylanilines, the principles of ruthenium-catalyzed oxidative cyanation are relevant to the broader field of cyano group incorporation. nih.gov

Exploration of Other Transition Metal-Mediated C-H Functionalizations for Cyano Incorporation

Beyond ruthenium, other transition metals are instrumental in mediating C-H functionalization for the introduction of cyano groups. Copper-catalyzed reactions, for instance, are recognized as an environmentally and economically favorable approach in modern organic synthesis. researchgate.net These methods can proceed through a single-electron transfer mechanism, with copper salts acting as versatile catalysts for oxidative coupling reactions. researchgate.net While direct examples for 2-Cyano-N,N-diethylbenzamide are specific, the broader application of copper-catalyzed C-H amination and related C-N bond formations highlights its potential for cyano incorporation. researchgate.net

Transition metal-catalyzed C-H activation is a powerful tool for creating new chemical bonds, and the use of directing groups is crucial for achieving regioselectivity. researchgate.netnih.gov The mechanisms for these functionalizations can be broadly categorized as inner-sphere, involving an organometallic intermediate, or outer-sphere. youtube.com The development of these catalytic systems continues to expand the toolkit for synthesizing complex aromatic compounds. nih.gov

Established Amide Formation Protocols Applicable to Cyano-Substituted Systems

Traditional methods of forming the amide bond remain a cornerstone of organic synthesis. These protocols are readily applicable to starting materials that already contain the cyano substituent, such as 2-cyanobenzoic acid.

Non-Classical Mitsunobu Reaction for N,N-Diethylbenzamide Synthesis

A notable application of the Mitsunobu reaction has been developed for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.govtandfonline.comtandfonline.com This method is significant as it represents a departure from the classical use of the Mitsunobu reaction for ester formation. The reaction is believed to proceed through a non-classical mechanism that involves an acyloxyphosphonium ion intermediate, rather than the more typical alkoxyphosphonium ion. tandfonline.comtandfonline.com

This protocol has been successfully applied to a range of ortho-, meta-, and para-substituted benzoic acids, accommodating both electron-donating and electron-withdrawing groups. tandfonline.comtandfonline.com The general procedure involves reacting the benzoic acid with triphenylphosphine, diethylamine, and diisopropylazodicarboxylate (B7806520) (DIAD) in toluene (B28343) at reflux. tandfonline.comtandfonline.com

Table 1: Synthesis of Substituted N,N-Diethylbenzamides via Non-Classical Mitsunobu Reaction Data sourced from Synthetic Communications, 2014. tandfonline.comtandfonline.com

| Entry | Substituent on Benzoic Acid | Product | Yield (%) |

| 1 | H | N,N-Diethylbenzamide | 88 |

| 2 | 4-MeO | 4-Methoxy-N,N-diethylbenzamide | 85 |

| 3 | 4-Me | N,N-Diethyl-4-methylbenzamide | 82 |

| 4 | 4-Cl | 4-Chloro-N,N-diethylbenzamide | 77 |

| 5 | 3-MeO | 3-Methoxy-N,N-diethylbenzamide | 86 |

| 6 | 2-MeO | 2-Methoxy-N,N-diethylbenzamide | 81 |

| 7 | 4-NMe₂ | 4-(Dimethylamino)-N,N-diethylbenzamide | 64 |

Classical Amide Coupling Strategies for Benzoic Acid Derivatives

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. A variety of coupling reagents have been developed to facilitate this reaction by activating the carboxylic acid. These methods are broadly applicable to substituted benzoic acids, including 2-cyanobenzoic acid.

One solvent-free approach utilizes methoxysilanes as coupling agents to react carboxylic acids and amines, forming amides in good to excellent yields without the need for anhydrous conditions. nih.gov Another strategy involves the silver-catalyzed decarboxylative radical cross-coupling of carboxylic acids with isocyanides to generate amides. nih.gov

More traditional methods often involve the in-situ activation of the carboxylic acid. For instance, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride, followed by reaction with an amine, is a common and effective strategy. Dehydrating reagents such as acetic anhydride (B1165640) can also be used to drive the formation of amides from benzamides. youtube.com

Synthetic Routes to Related Cyano-Containing Amides

The synthesis of cyano-containing amides can also be approached by forming the amide from a nitrile precursor. The hydrolysis of nitriles offers a direct route to primary amides. This transformation can be achieved under mildly basic conditions using hydrogen peroxide. libretexts.org Another method employs manganese dioxide to convert nitriles to amides by heating the nitrile in the presence of water. google.com

A particularly mild and selective method for nitrile hydrolysis uses acetaldoxime (B92144) as a water surrogate in the presence of a rhodium catalyst, such as Wilkinson's catalyst. This water-free procedure is compatible with a wide range of functional groups, as it is non-nucleophilic and neutral. orgsyn.org

Table 2: Rhodium-Catalyzed Hydrolysis of Nitriles to Amides using Acetaldoxime Data sourced from Organic Syntheses, 2013, 90, 215-224. orgsyn.org

| Substrate (Nitrile) | Product (Amide) | Yield (%) |

| Benzonitrile (B105546) | Benzamide (B126) | 99 |

| 4-Methoxybenzonitrile | 4-Methoxybenzamide | 99 |

| 4-Chlorobenzonitrile | 4-Chlorobenzamide | 99 |

| Methyl 4-cyanobenzoate | Methyl 4-carbamoylbenzoate | 92 |

| 3-Phenylpropionitrile | 3-Phenylpropionamide | 99 |

Furthermore, the synthesis of N-substituted cyanamides can be achieved through the N-cyanation of secondary amines using trichloroacetonitrile (B146778) as an inexpensive cyano source. cardiff.ac.uk This provides a route to a different class of cyano-containing amide-like structures.

Approaches to 2-Cyano-N,N-diethylacetamide and its Derivatives

2-Cyano-N,N-diethylacetamide is an important aliphatic nitrile and monocarboxylic acid amide that serves as a key building block in organic synthesis. chemicalbook.com It is particularly notable as a crucial intermediate in the production of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. chemicalbook.comgoogleapis.com

Historically, the synthesis of 2-cyano-N,N-diethylacetamide involved the reaction of halo-acetamide derivatives with alkali cyanides. googleapis.comquickcompany.in However, this method utilizes toxic and lachrymatory reagents. googleapis.comquickcompany.in Modern approaches have focused on safer and more direct routes. A significant development has been a single-step process that reacts N,N-diethylamine directly with cyanoacetic acid. googleapis.comquickcompany.in This reaction is typically facilitated by a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), in an organic solvent such as tetrahydrofuran (B95107) (THF). quickcompany.in The reaction proceeds at the reflux temperature of the solvent, and after completion, the product is isolated following a workup procedure to remove the dicyclohexylurea byproduct. googleapis.comquickcompany.in

This one-pot synthesis offers a more streamlined and less hazardous alternative to older methods. googleapis.com The resulting 2-Cyano-N,N-diethylacetamide is an oil that can be used directly in subsequent reactions, such as the synthesis of Entacapone. quickcompany.in

The general principle of reacting an amine with a cyanoacetic acid derivative is also applied to synthesize other N-substituted cyanoacetamides. For instance, N-(4-substitutedphenyl)-2-cyanoacetamides can be prepared through the reaction of corresponding anilines with methyl cyanoacetate. ekb.eg These derivatives are versatile synthons for a wide range of heterocyclic compounds, including pyridines, thiazoles, and pyrimidines. ekb.eg

Table 1: Synthesis of 2-Cyano-N,N-diethylacetamide via DCC Coupling

| Reactants | Coupling Agent | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N,N-diethylamine, Cyanoacetic acid | Dicyclohexylcarbodiimide (DCC) | Tetrahydrofuran (THF) | Reflux for 6-9 hours | 2-Cyano-N,N-diethylacetamide | 55.2 kg (from 34 kg N,N-diethylamine) | quickcompany.in |

| N,N-diethylamine, Cyanoacetic acid | Dicyclohexylcarbodiimide (DCC) | One or more organic solvents | 30°C to 100°C | 2-Cyano-N,N-diethylacetamide | Not specified | googleapis.com |

Knoevenagel Condensation in the Synthesis of Cyano-Substituted Styrylpyridine Analogues

The Knoevenagel condensation is a powerful and widely used reaction in organic chemistry for forming carbon-carbon bonds. unifap.brsci-hub.se It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetamide, typically in the presence of a basic catalyst. sci-hub.sesciensage.info The reaction proceeds through a nucleophilic addition followed by a dehydration step, resulting in an α,β-unsaturated product. sci-hub.se

This condensation is central to the synthesis of numerous cyano-substituted compounds, including the precursors for styrylpyridine analogues and other pharmacologically relevant molecules. sciensage.infogoogle.comgoogle.com For example, the synthesis of Entacapone is achieved by the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) with 2-Cyano-N,N-diethylacetamide. google.comgoogle.com This specific reaction is often catalyzed by a base like piperidine (B6355638) in an alcoholic solvent. google.com

Recent research has focused on developing more sustainable and efficient protocols for the Knoevenagel condensation. One such study demonstrated the use of low-power microwave irradiation to significantly reduce reaction times from hours to minutes for the synthesis of (E)-2-cyano-3-aryl derivatives. unifap.br This method employed triethylamine (B128534) as a catalyst in green solvents like a sodium chloride solution or ethanol, achieving high yields of 70-99%. unifap.br The products obtained were confirmed to have the (E)-geometry by X-ray analysis. unifap.br While this study focused on various benzaldehyde (B42025) derivatives, the methodology is directly applicable to pyridyl aldehydes for the synthesis of cyano-substituted styrylpyridine analogues.

The versatility of the Knoevenagel condensation allows for a broad range of aldehydes and active methylene compounds to be used, making it a cornerstone for producing diverse libraries of α,β-unsaturated cyano compounds for various applications in medicinal chemistry and materials science. sciensage.info

Table 2: Knoevenagel Condensation for (E)-2-cyano-3-aryl Derivatives

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|

| Various aromatic aldehydes | Cyanoacetamide | Triethylamine | NaCl solution | Microwave (55 W), 35 min | 90-99% | unifap.br |

| Various aromatic aldehydes | Methyl cyanoacetate | Triethylamine | Ethanol (EtOH) | Microwave (55 W), 35 min | 70-90% | unifap.br |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | N,N-diethyl cyanoacetamide | Piperidine-acetate | Dry Ethanol | Reflux, overnight | 73% | google.com |

Chemical Reactivity and Transformation Pathways of 2 Cyano N,n Diethylbenzamide and Its Analogues

Ortho-Functionalization and Directed Metallation Chemistry

The presence of the N,N-diethylamide group plays a crucial role in directing reactions to the ortho position of the benzene (B151609) ring. This directing effect is a cornerstone of its synthetic utility, enabling the introduction of various substituents at a specific location.

Influence of the Amide Directing Group on Aromatic Functionalization

The amide group is a powerful directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.com Its ability to coordinate with metal catalysts facilitates the activation of the otherwise inert C-H bond at the ortho position. mdpi.comnih.gov This directed metallation is a key step that precedes the introduction of new functional groups. The N,N-dialkylamide group, such as the N,N-diethylamide in 2-Cyano-N,N-diethylbenzamide, has been shown to direct ortho-acylation, arylation, and other transformations. nih.govnih.govacs.org The coordination of the amide's carbonyl oxygen or, in some cases, the nitrogen atom to the metal center brings the catalyst into close proximity to the ortho C-H bond, enabling its cleavage and subsequent functionalization. nih.govacs.org This strategy has been successfully employed with various transition metals, including palladium, rhodium, and ruthenium. mdpi.combohrium.com

Palladium-Catalyzed Decarboxylative Ortho-Acylation of N,N-Diethylbenzamide

A significant transformation involving N,N-diethylbenzamide analogues is the palladium-catalyzed decarboxylative ortho-acylation. nih.govacs.orgacs.org In this reaction, arylglyoxylic acids serve as the acyl source. nih.govacs.org The process involves the palladium catalyst inserting into the ortho C-H bond, guided by the N,N-dialkylamide group. nih.govacs.org This is followed by a decarboxylative coupling with the arylglyoxylic acid, leading to the formation of an ortho-acylated benzamide (B126). nih.govacs.orgnih.gov

This reaction proceeds with high selectivity for mono-acylation and provides good to excellent yields of the ortho-acylated products. acs.orgnih.gov Mechanistic studies suggest a Pd(II)/Pd(IV) or a Pd(II)/Pd(III) catalytic cycle. nih.govnih.gov Interestingly, while experimental evidence has pointed towards the amide nitrogen coordinating with the palladium catalyst, density functional theory (DFT) calculations have suggested that coordination of the amide oxygen to palladium is also plausible, making the precise mechanism a subject of ongoing investigation. nih.gov

Table 1: Palladium-Catalyzed Decarboxylative Ortho-Acylation of N,N-Dialkylbenzamides

| Entry | N,N-Dialkylbenzamide | Arylglyoxylic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N,N-Diethylbenzamide | Phenylglyoxylic acid | 2-Benzoyl-N,N-diethylbenzamide | 85 |

| 2 | N,N-Dimethylbenzamide | 4-Methoxyphenylglyoxylic acid | N,N-Dimethyl-2-(4-methoxybenzoyl)benzamide | 78 |

| 3 | N,N-Dipropylbenzamide | 4-Chlorophenylglyoxylic acid | 2-(4-Chlorobenzoyl)-N,N-dipropylbenzamide | 82 |

This table presents representative examples of the palladium-catalyzed decarboxylative ortho-acylation reaction, showcasing the versatility of different N,N-dialkylbenzamides and arylglyoxylic acids.

Rhodium-Catalyzed Oxidative Ortho-Acylation via C(sp²)-H Activation

Rhodium catalysts have also proven effective in the ortho-acylation of benzamides through direct C(sp²)-H bond activation. nih.govacs.org In a notable example, N,N-diethylbenzamides can be effectively carbonylated with aryl aldehydes in the presence of a rhodium catalyst system. nih.govacs.org This oxidative acylation typically employs a rhodium complex, such as [Cp*RhCl₂]₂, along with a silver salt co-catalyst and an oxidant. nih.govacs.orgsnnu.edu.cn

The reaction proceeds via a mechanism where the rhodium catalyst, directed by the amide group, activates the ortho C-H bond to form a rhodacycle intermediate. acs.org This intermediate then reacts with the aldehyde, leading to the formation of the ortho-acyl benzamide. nih.govacs.org This method offers a direct route to functionalize the aromatic ring without the need for pre-functionalized starting materials. nih.gov

Reactions Involving the Nitrile Moiety

The cyano group (nitrile) in this compound is another key reactive center, susceptible to a variety of chemical transformations.

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. savemyexams.com This fundamental reactivity allows for the conversion of the nitrile into other functional groups. For instance, nucleophilic addition of water (hydrolysis) can convert the nitrile first to an amide and then to a carboxylic acid. youtube.com Similarly, the addition of Grignard reagents or organolithium compounds can lead to the formation of ketones after hydrolysis of the intermediate imine.

A particularly important reaction is the addition of hydrogen cyanide (HCN) itself, which, while not directly applicable to a pre-existing nitrile, is a key reaction for the formation of α-hydroxynitriles (cyanohydrins) from aldehydes and ketones. youtube.comchemguide.co.uk This highlights the synthetic value of the nitrile group as a precursor to other functionalities. The reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), yields a primary amine, providing a route to aminomethyl-substituted benzamides. acs.orgnih.gov

Reductive Cyanation of Tertiary Amides to α-Aminonitriles

A related and synthetically valuable transformation is the reductive cyanation of tertiary amides, which leads to the formation of α-aminonitriles. acs.orgorganic-chemistry.org While this reaction does not directly involve this compound as a starting material, it represents a pathway to synthesize structurally similar compounds where the cyano group is adjacent to the nitrogen atom of a reduced amide. In a recently developed method, tertiary amides can be treated with a hydrosilane and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), mediated by a base like potassium tert-butoxide (KOtBu), to yield α-aminonitriles. acs.orgorganic-chemistry.orgorganic-chemistry.org This catalyst-free method is notable for its mild reaction conditions and good functional group tolerance. acs.orgorganic-chemistry.org

The reaction is believed to proceed through the reduction of the amide to an enamine or an iminium ion intermediate, which is then trapped by the cyanide nucleophile. youtube.com This process effectively inserts a cyano group at the α-position to the nitrogen atom, creating a valuable synthetic building block. acs.org

Table 2: KOtBu-Mediated Reductive Cyanation of Tertiary Amides

| Entry | Tertiary Amide | Product (α-Aminonitrile) | Yield (%) |

|---|---|---|---|

| 1 | N,N-Dibenzylformamide | 2-(Dibenzylamino)acetonitrile | 85 |

| 2 | N-Benzoylpiperidine | 2-Cyano-1-benzoylpiperidine | 72 |

| 3 | N,N-Diethylbenzamide | 2-(Diethylamino)-2-phenylacetonitrile | 78 |

This table provides examples of the reductive cyanation of various tertiary amides, demonstrating the scope of this transformation.

Transformations at the N,N-Diethyl Amide Substituent

The reactivity of the N,N-diethyl amide group is central to the chemical behavior of this compound. This section details the rotational characteristics of the amide bond and a key electrochemical transformation.

Conformational Analysis and Restricted Amide Rotation

The carbon-nitrogen bond within the N,N-diethyl amide group of this compound exhibits a significant degree of double bond character due to resonance. This resonance stabilization leads to a planar geometry for the amide group and a substantial energy barrier to rotation around the C-N bond. At room temperature, this restricted rotation results in the two N-ethyl groups being chemically non-equivalent. One ethyl group is positioned cis to the carbonyl oxygen, while the other is trans. This diastereotopicity can be readily observed by Nuclear Magnetic Resonance (NMR) spectroscopy, which would show distinct signals for the methylene (B1212753) and methyl protons of the two different ethyl groups.

Table 1: Representative Rotational Energy Barriers in Amide-containing Compounds

| Compound Class | Type of Rotation | Rotational Barrier (kJ mol⁻¹) | Reference |

| N,N'-Diacyl-N,N'-dialkoxyhydrazines | Amide (C-N) Rotation | 54 | researchgate.net |

| N,N'-Diacyl-N,N'-dialkoxyhydrazines | N-N Bond Rotation | 65 - 72 | researchgate.net |

This table presents data for analogous compounds to illustrate the typical energy scales for restricted rotation in amide systems.

Electrochemical α-Methoxylation of N-Acyl and N-Cyano Derivatives

The N-ethyl groups of N,N-dialkylbenzamides are susceptible to electrochemical oxidation at the α-carbon (the carbon atom attached to the nitrogen). This reaction, often referred to as a Shono oxidation, provides a pathway to introduce a methoxy (B1213986) group onto the ethyl substituent. While specific studies on this compound are not detailed in the available literature, extensive work on the closely related analogue, N,N-diethylbenzamide, demonstrates this transformation. mdpi.com

The electrochemical oxidation is typically carried out in a methanol-containing electrolyte solution. The reaction proceeds via an initial one-electron oxidation of the amide to form a radical cation. Subsequent deprotonation at the α-carbon and further oxidation leads to the formation of an N-acyliminium ion intermediate. This highly electrophilic species is then trapped by the methanol (B129727) solvent to yield the α-methoxylated product. mdpi.com

A constant voltage electrochemical method utilizing an undivided cell has been shown to be effective for this transformation. mdpi.com Key parameters from studies on N,N-diethylbenzamide are summarized below.

Table 2: Conditions for Electrochemical α-Methoxylation of N,N-Diethylbenzamide

| Parameter | Condition | Reference |

| Substrate | N,N-Diethylbenzamide | mdpi.com |

| Product | α-Methoxylated N,N-diethylbenzamide | mdpi.com |

| Electrochemical Method | Constant Voltage | mdpi.com |

| Cell Type | Undivided | mdpi.com |

| Electrolyte | Tetrabutylammonium perchlorate (B79767) (Bu₄NClO₄) | mdpi.com |

| Solvent | CH₃CN/MeOH mixture | mdpi.com |

| Nucleophile | Methanol (MeOH) | mdpi.com |

This electrochemical α-methoxylation represents a significant transformation of the N,N-diethyl amide substituent, converting a simple alkyl group into a functionalized ether linkage. This method highlights a pathway for the selective modification of such compounds under mild, electrochemically controlled conditions. mdpi.com

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-Cyano-N,N-diethylbenzamide, both ¹H and ¹³C NMR, along with temperature-dependent studies, offer profound insights into the molecule's static and dynamic structure.

The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments within the molecule. Due to the partial double-bond character of the amide C-N bond, rotation is restricted at room temperature. This phenomenon, known as amide bond resonance, renders the two N-ethyl groups magnetically non-equivalent. st-andrews.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The four protons on the benzene (B151609) ring will appear as a complex multiplet in the typical aromatic region (δ 7.3–7.8 ppm). The non-equivalent ethyl groups give rise to two sets of signals: two quartets for the methylene (B1212753) (-CH₂-) protons and two triplets for the methyl (-CH₃) protons. The deshielding effect of the carbonyl group and the anisotropic effect of the aromatic ring cause these signals to appear at different chemical shifts.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, distinct resonances are observed for each carbon atom in a unique chemical environment. The spectrum will feature a signal for the carbonyl carbon (C=O) around δ 165-170 ppm and a signal for the nitrile carbon (C≡N) near δ 117-120 ppm. The aromatic carbons will produce a set of signals in the δ 120–140 ppm range. Similar to the proton spectrum, the restricted rotation leads to separate signals for the corresponding carbons of the two ethyl groups.

Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.30 - 7.80 | m | 4H |

| -NCH₂CH₃ (a) | ~3.5 | q | 2H |

| -NCH₂CH₃ (b) | ~3.2 | q | 2H |

| -NCH₂CH₃ (a) | ~1.2 | t | 3H |

| -NCH₂CH₃ (b) | ~1.1 | t | 3H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 170 |

| Aromatic-C | 120 - 140 |

| C≡N (Nitrile) | 117 - 120 |

| -NCH₂CH₃ (a) | ~43 |

| -NCH₂CH₃ (b) | ~40 |

| -NCH₂CH₃ (a) | ~14 |

| -NCH₂CH₃ (b) | ~13 |

Variable-temperature (VT) NMR experiments are instrumental in studying dynamic processes such as conformational changes. researchgate.net In N,N-disubstituted amides like this compound, VT-NMR is used to probe the rotational energy barrier of the amide C-N bond. st-andrews.ac.uk

At low temperatures, the rotation is slow on the NMR timescale, and the two ethyl groups are observed as distinct entities. As the temperature is increased, the rate of rotation increases. This causes the separate signals for the ethyl groups to broaden and eventually merge into a single, averaged signal at a point known as the coalescence temperature. st-andrews.ac.uk Above this temperature, the rotation is fast enough that the two ethyl groups become effectively equivalent, and the spectrum simplifies to show one quartet for the -CH₂- protons and one triplet for the -CH₃- protons. By analyzing the spectra at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative data on the amide bond's partial double-bond character. st-andrews.ac.ukresearchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques, such as FTIR and UV-Vis, are used to identify the functional groups and conjugated systems within the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Each functional group has a characteristic vibrational frequency. The FTIR spectrum of this compound is expected to clearly show the presence of its key functional groups. The most prominent absorption bands would be from the nitrile (C≡N) and the amide carbonyl (C=O) stretching vibrations. The C≡N stretch typically appears as a sharp, medium-intensity peak, while the tertiary amide C=O stretch gives a strong, sharp absorption band at a lower wavenumber compared to esters or aldehydes.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Amide Carbonyl (C=O) | Stretching (Amide I Band) | 1630 - 1660 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Amide C-N | Stretching | 1250 - 1350 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the 2-cyanobenzoyl system. This system is expected to exhibit strong absorption in the ultraviolet region due to π → π* electronic transitions within the aromatic ring and carbonyl group. The presence of the cyano and diethylamide groups as substituents on the benzene ring will influence the exact wavelength of maximum absorbance (λ_max). Related benzamide (B126) derivatives typically show absorption maxima in the range of 200-280 nm.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uk The molecular formula of this compound is C₁₂H₁₄N₂O, giving it a molecular weight of 202.25 g/mol . bldpharm.com The electron ionization (EI) mass spectrum would therefore be expected to show a molecular ion peak (M⁺˙) at an m/z value of 202.

The fragmentation of the molecular ion provides structural clues. For tertiary amides, characteristic fragmentation pathways include cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group. libretexts.orgresearchgate.net

Key predicted fragmentation pathways include:

Formation of the 2-cyanobenzoyl cation: Cleavage of the amide C-N bond would result in a highly stable acylium ion at m/z 130. This is often a major peak in the spectrum of benzamides.

Alpha-cleavage: The loss of a methyl radical (•CH₃) from one of the ethyl groups is less common, but the loss of an ethyl radical (•CH₂CH₃) can occur, leading to a fragment ion.

Cleavage of the diethylamino group: A primary fragmentation can involve the formation of the [M - N(CH₂CH₃)₂]⁺ ion at m/z 130. Another common fragmentation for N,N-diethylamides is the formation of an ion at m/z [M-15] and a prominent ion resulting from the loss of one ethyl group minus a hydrogen, often via a cyclic rearrangement, leading to an ion at m/z [M-28]. The diethylamino cation itself may be observed at m/z 72.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Notes |

|---|---|---|

| 202 | [C₁₂H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 173 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 130 | [NCC₆H₄CO]⁺ | 2-Cyanobenzoyl cation (Acylium ion) |

| 102 | [NCC₆H₄]⁺ | Loss of CO from the acylium ion |

| 72 | [N(C₂H₅)₂]⁺ | Diethylamino cation |

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available data, comprehensive X-ray crystallographic studies for this compound have not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed information regarding its solid-state molecular architecture, including crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles as determined by X-ray diffraction, is not available.

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a definitive method for understanding its three-dimensional arrangement in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

While crystallographic data for structurally related compounds may exist, direct extrapolation of these findings to this compound would be speculative. The specific placement of the cyano group on the benzamide scaffold, combined with the conformational flexibility of the N,N-diethyl groups, will uniquely influence the crystal packing and molecular geometry.

Future X-ray crystallographic analysis of this compound would be invaluable for providing a precise and experimentally verified model of its solid-state conformation and intermolecular packing arrangement. Such a study would enable the creation of a detailed crystallographic data table, similar to the hypothetical example below, and a thorough discussion of its molecular architecture.

Hypothetical Data Table for this compound (Pending Experimental Data):

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. bohrium.com It is particularly effective for optimizing molecular geometries to find the most stable conformation (a minimum on the potential energy surface) and for calculating various electronic properties. neliti.comresearchgate.net

For 2-Cyano-N,N-diethylbenzamide, a DFT geometry optimization would yield precise information on bond lengths, bond angles, and dihedral angles. This would reveal the spatial arrangement of the cyano and diethylamide groups relative to the benzene (B151609) ring. Furthermore, DFT calculations provide insights into the electronic structure, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

While no specific DFT studies on this compound are publicly available, studies on related benzamide (B126) derivatives have successfully employed DFT to determine stable structures and analyze electronic properties. researchgate.netresearchgate.net For example, DFT has been used to understand the structure-activity relationships in various biologically active benzamides. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Total Energy | (e.g., in Hartrees) | Indicates the overall stability of the molecule. |

| HOMO Energy | (e.g., in eV) | Relates to the electron-donating ability. |

| LUMO Energy | (e.g., in eV) | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (e.g., in eV) | Indicates chemical reactivity and stability. |

| Dipole Moment | (e.g., in Debye) | Provides information on the molecule's polarity. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no published data for this compound could be found.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra, such as UV-Vis spectra. mdpi.comyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. medium.com

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org This would allow for a direct comparison with experimentally measured UV-Vis spectra, aiding in the interpretation of the electronic transitions (e.g., π → π* or n → π* transitions). rsc.org Although no such theoretical spectra have been published for this compound, TD-DFT has been successfully applied to predict the UV-Vis spectra of a wide range of organic molecules, including those with aromatic and carbonyl groups. mdpi.comresearchgate.net

Table 2: Hypothetical TD-DFT Prediction for UV-Vis Spectrum of this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Dominant MO Contribution |

| S₀ → S₁ | (e.g., 280) | (e.g., 0.15) | (e.g., HOMO → LUMO) |

| S₀ → S₂ | (e.g., 245) | (e.g., 0.30) | (e.g., HOMO-1 → LUMO) |

| S₀ → S₃ | (e.g., 220) | (e.g., 0.05) | (e.g., HOMO → LUMO+1) |

Note: The values in this table are hypothetical and for illustrative purposes only, as no published data for this compound could be found.

The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR shielding tensors from first principles. gaussian.com These calculated shieldings can be converted into chemical shifts (δ) for direct comparison with experimental NMR spectra, providing a powerful tool for structure verification and assignment of ambiguous signals. nih.gov

For this compound, GIAO calculations, typically performed using a DFT method, would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. github.io This would be invaluable for assigning the signals of the aromatic protons, the ethyl groups, and the quaternary carbons of the cyano and amide functionalities. The accuracy of GIAO predictions has been shown to be high, often allowing for the confident distinction between isomers or conformers. rsc.orgresearchgate.net While specific GIAO calculations for this compound are not available, the method is routinely used for a vast array of organic molecules. nih.gov

Mechanistic Insights from Computational Simulations

Computational simulations are instrumental in mapping out reaction pathways and understanding the dynamics of chemical processes.

C-H borylation is a powerful reaction for the functionalization of organic molecules. Computational studies, often using DFT, are crucial for elucidating the mechanisms of these reactions, including the role of catalysts and the nature of transition states. acs.org Such studies can map out the energy profile of the catalytic cycle, identifying key intermediates and the rate-determining step.

A computational investigation into the C-H borylation of this compound would explore the regioselectivity of the reaction (i.e., which C-H bond on the aromatic ring is most likely to be borylated) and the energetics of the proposed mechanistic steps, such as oxidative addition, C-H activation, and reductive elimination. acs.org The directing effect of the N,N-diethylbenzamide group would be a key aspect of such a study. While literature on the C-H functionalization of benzamides exists, specific computational studies on the borylation of this compound have not been reported. researchgate.netacs.org

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org Analyzing the PES allows for the identification of all stable conformers (local minima), the transition states that connect them, and the energy barriers for conformational changes, such as rotation around single bonds. youtube.comresearchgate.net

For this compound, a PES scan, particularly of the dihedral angles around the C-C(O) and C-N bonds, would reveal the rotational barriers and the relative stabilities of different conformers. This is important as the conformation can significantly influence the molecule's reactivity and physical properties. For example, the orientation of the diethylamide group relative to the aromatic ring could be explored. researchgate.net While no specific PES analysis for this compound has been published, the methodology is standard in computational chemistry for analyzing molecular flexibility. libretexts.orgresearchgate.net

Advanced Computational Modeling for Intermolecular Interactions

Advanced computational modeling serves as a powerful tool to elucidate the complex web of intermolecular interactions that govern the macroscopic properties of chemical compounds. For this compound, a molecule characterized by a benzonitrile (B105546) moiety and a diethylamide group, understanding these interactions at a molecular level is crucial for predicting its behavior in various environments. While specific computational studies on this compound are not extensively documented in publicly accessible literature, we can infer its likely intermolecular interaction profile based on its structural components and by examining studies on analogous molecules.

The primary intermolecular forces at play for this compound would include dipole-dipole interactions, London dispersion forces, and potential hydrogen bonding. The nitrile group (C≡N) possesses a strong dipole moment, making it a key site for electrostatic interactions. Similarly, the amide group (-CON(CH₂CH₃)₂) also exhibits a significant dipole. The benzene ring contributes to the molecule's polarizability and can participate in π-π stacking interactions with other aromatic rings.

To rigorously investigate these interactions, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed. DFT calculations can provide insights into the electronic structure, charge distribution, and electrostatic potential of the molecule, which are fundamental to understanding its interaction capabilities. MD simulations, on the other hand, can model the dynamic behavior of a system of molecules over time, offering a picture of how these molecules orient themselves and interact with each other in a condensed phase.

Detailed Research Findings

Although specific research on this compound is scarce, studies on related benzonitriles and amides provide a valuable framework. For instance, computational studies on similar aromatic nitriles often reveal the importance of the cyano group in directing crystal packing through dipole-dipole interactions and weak C-H···N hydrogen bonds. The nitrogen atom of the cyano group acts as a hydrogen bond acceptor, influencing the supramolecular architecture.

In the case of this compound, the presence of the diethylamide group introduces additional complexity. The steric bulk of the ethyl groups can influence the accessibility of the amide and cyano groups for interactions, potentially leading to more complex and less predictable packing arrangements compared to simpler benzonitriles.

A hypothetical computational study on this compound would likely involve the following steps:

Geometry Optimization: Using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) to find the lowest energy conformation of the molecule.

Dimer Interaction Energy Calculations: Investigating the interaction energies of different dimer configurations to identify the most stable intermolecular arrangements. This would involve exploring potential π-π stacking, hydrogen bonding, and dipole-dipole driven geometries.

Molecular Dynamics Simulations: Simulating a box of this compound molecules to study their collective behavior, including radial distribution functions to characterize the local molecular environment.

The following interactive table summarizes the key intermolecular interactions expected for this compound and the computational methods used to study them.

| Interaction Type | Key Functional Groups Involved | Typical Computational Method | Expected Significance |

| Dipole-Dipole | Cyano (C≡N), Amide (-CONEt₂) | DFT, MD | High |

| London Dispersion | Benzene Ring, Ethyl Groups | DFT, MD | High |

| π-π Stacking | Benzene Ring | DFT, MD | Moderate |

| C-H···N Hydrogen Bonds | Aromatic/Aliphatic C-H, Cyano (N) | DFT, MD | Moderate |

| C-H···O Hydrogen Bonds | Aromatic/Aliphatic C-H, Amide (O) | DFT, MD | Moderate |

Strategic Applications in Chemical Research and Synthesis

2-Cyano-N,N-diethylbenzamide as a Key Building Block in Organic Synthesis

The unique architecture of this compound, which combines a reactive nitrile and a robust directing group, positions it as a strategic starting material and intermediate in the synthesis of more elaborate molecules.

This compound is a documented precursor for other chemical compounds. chemsrc.com The cyano group can be chemically transformed into other important functional groups, such as amines or carboxylic acids, while the diethylamide can be hydrolyzed if necessary. This versatility allows chemists to use it as a foundational element, building upon its structure to create a diverse range of more complex derivatives. For instance, it can be a precursor to N,N-diethylbenzamide, a compound with applications as an insect repellent. chemsrc.comnih.gov The transformation underscores the utility of the cyano group as a synthetic handle that can be removed or converted in a subsequent step.

Table 1: Synthetic Transformations of this compound

| Precursor | Transformation | Product |

|---|---|---|

| This compound | Reductive decyanation | N,N-Diethylbenzamide chemsrc.comnih.gov |

| This compound | Hydrolysis of cyano group | N,N-diethylphthalamic acid |

This table illustrates potential transformations based on the known reactivity of the functional groups.

The structural motifs present in this compound are frequently incorporated into the design of advanced materials. While specific applications for this exact compound are not extensively documented in the provided sources, the benzonitrile (B105546) (a benzene (B151609) ring with a cyano group) core is a common component in fluorescent molecules. bath.ac.ukresearchgate.net Fluorescent probes are instrumental in biomedical research for detecting various biological substances and studying cellular processes. bath.ac.ukresearchgate.netmdpi.com The development of such probes often relies on the precise arrangement of electron-donating and electron-withdrawing groups on an aromatic system to control the photophysical properties, a role that the cyano and amide groups of this compound could fulfill. researchgate.net

Role in Directed C-H Functionalization Methodologies

A significant application of molecules containing the N,N-diethylbenzamide group is in directed C-H functionalization. This modern synthetic strategy allows for the selective activation and modification of otherwise unreactive carbon-hydrogen bonds. The amide group in this compound can act as a "directing group," coordinating to a transition metal catalyst, such as palladium(II). rsc.org

This coordination brings the catalyst into close proximity to the C-H bond at the ortho-position of the benzene ring (the carbon adjacent to the amide group). This proximity facilitates the selective cleavage of that specific C-H bond, enabling the introduction of new atoms or functional groups. This methodology allows for highly efficient and predictable synthesis of complex, substituted aromatic compounds under mild conditions. rsc.org The presence of the cyano group at the other ortho-position makes this a unique substrate for studying the electronic and steric effects in such transformations.

Development of Novel Synthetic Transformations and Reaction Methodologies

The dual functionality of this compound makes it a platform for developing novel synthetic transformations. The cyano group is highly versatile and can participate in a wide array of chemical reactions, including cycloadditions, and can be converted into other functional groups. mdpi.com Researchers can devise multi-step reaction sequences where the amide first directs a C-H functionalization, and a subsequent reaction transforms the cyano group. This combination allows for the rapid construction of molecular complexity from a relatively simple starting material, contributing to the toolkit of synthetic organic chemists.

Contributions to Fundamental Understanding of Structure-Reactivity Relationships

Studying the chemical behavior of this compound provides valuable insights into fundamental principles of organic chemistry. The molecule serves as a model system for investigating the interplay between different functional groups on an aromatic ring. The electron-withdrawing nature of the cyano group influences the reactivity of the benzene ring and the properties of the adjacent amide group. Conversely, the steric bulk and coordinating ability of the N,N-diethylamide group dominate the regioselectivity of C-H functionalization reactions. rsc.org By analyzing how this compound behaves under various reaction conditions, chemists can refine their understanding of electronic effects, steric hindrance, and the mechanisms of catalysis, which are core concepts in predicting and controlling chemical reactions.

Q & A

Q. What are the common synthetic routes for preparing 2-Cyano-N,N-diethylbenzamide, and how are reaction conditions optimized?

The compound is synthesized via the Knoevenagel condensation reaction between 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide under basic conditions. Key parameters include temperature control (room temperature to mild heating), solvent selection (e.g., methanol or dichloromethane), and base choice (e.g., pyridine or triethylamine). Catalysts like Pd/C for hydrogenation steps may enhance efficiency in multi-step syntheses . Yield optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., cyano stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- X-ray Crystallography : Determines molecular conformation and hydrogen-bonding networks. For example, weak C–H···O interactions form 3D networks in related benzamides .

- NMR Spectroscopy : ¹H/¹³C NMR resolves diethyl and cyano substituents (e.g., diethyl N–CH₂ signals at δ ~3.4–3.6 ppm).

- Elemental Analysis : Validates stoichiometric composition .

Q. What safety precautions are critical when handling this compound?

Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Waste must be segregated and disposed via certified biohazard services. Safety protocols include emergency eyewash stations and adherence to H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .

Advanced Research Questions

Q. How do substituents (e.g., cyano, diethyl) influence the compound’s biological activity and receptor binding?

The cyano group enhances electrophilicity, potentially interacting with nucleophilic residues in enzyme active sites. Diethyl substituents increase lipophilicity, affecting blood-brain barrier penetration. Structural analogs like SNC80 (a δ-opioid agonist) show that N,N-diethylbenzamide derivatives exhibit conformational flexibility critical for receptor binding. SAR studies recommend modifying substituents to balance potency and selectivity .

Q. What strategies resolve stereoisomers during synthesis, and how is the E-isomer isolated?

Chromatography (e.g., silica gel, HPLC) separates isomers based on polarity differences. For E-isomer isolation, recrystallization in ethanol/water mixtures exploits solubility variations. Crystallographic data (e.g., torsion angles) validate stereochemistry post-purification .

Q. How is X-ray crystallography applied to determine hydrogen-bonding interactions in this compound?

Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) resolves bond lengths and angles. Refinement software (e.g., SHELXL) models weak C–H···O hydrogen bonds (2.5–3.0 Å), which stabilize crystal packing. Data-to-parameter ratios >15 ensure reliability .

Q. Can computational methods predict the compound’s pharmacokinetic properties?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) predict binding affinities to targets like opioid receptors. ADMET predictors (e.g., SwissADME) estimate logP (~2.5), suggesting moderate bioavailability .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

Low aqueous solubility (logP ~2.8) necessitates co-solvents (e.g., DMSO/PEG 400) or nanoemulsions. Pharmacokinetic studies in rodents (e.g., Sprague-Dawley rats) require dose optimization to avoid precipitation .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 25–40°C | |

| Solvent | Methanol/Dichloromethane | |

| Catalyst | Pd/C (for hydrogenation) | |

| Purification Method | Column Chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.